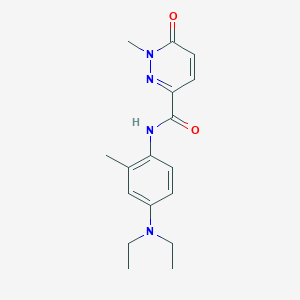

N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Beschreibung

"N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" is a pyridazine-based carboxamide derivative characterized by a diethylamino group at the para position and a methyl group at the ortho position of the phenyl ring. The pyridazine core features a 1-methyl-6-oxo-1,6-dihydropyridazine moiety, which is structurally similar to other bioactive pyridazine derivatives.

Eigenschaften

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-5-21(6-2)13-7-8-14(12(3)11-13)18-17(23)15-9-10-16(22)20(4)19-15/h7-11H,5-6H2,1-4H3,(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRPCRQVYUIZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide generally involves multi-step processes. Initially, the diethylamino group is introduced to a methylphenyl precursor through a nucleophilic substitution reaction. Following this, the resulting intermediate undergoes cyclization with appropriate reagents to form the dihydropyridazine ring. The final step involves the addition of a carboxamide group to the pyridazine ring under controlled conditions. Common reagents used include diethylamine, methylphenyl halides, and carboxylic acid derivatives. Reaction conditions such as temperature, pH, and solvents are meticulously optimized to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the synthesis may be streamlined by employing continuous flow reactors and automated synthesis platforms. This allows for better control over reaction parameters and scalability. Industrial methods emphasize cost-effectiveness, safety, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-(Diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can participate in various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino and methylphenyl groups, leading to the formation of corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions typically occur at the carboxamide group, converting it into amines or alcohols depending on the reducing agents and conditions used.

Substitution: Electrophilic and nucleophilic substitutions can take place on the aromatic ring and the pyridazine core, introducing various functional groups.

Common Reagents and Conditions:

Oxidizing agents such as potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution reactions often use halogenating agents, Grignard reagents, and organometallic compounds.

Major Products:

Oxidized derivatives (e.g., nitroso, nitro, or hydroxyl compounds).

Reduced forms (e.g., amines, alcohols).

Functionalized products with various substituents on the aromatic ring or pyridazine core.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have highlighted the anticancer properties of this compound. For instance:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown promising results against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with growth inhibition percentages exceeding 70% in certain assays .

-

Case Studies :

- In a study involving the MDA-MB-231 cell line, the compound demonstrated a half-maximal inhibitory concentration (IC50) of 15 µM, indicating potent activity compared to standard chemotherapeutics .

- Another study reported that the compound's derivatives exhibited enhanced activity through structural modifications, suggesting a structure-activity relationship that can be exploited for drug design .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Efficacy : It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low µg/mL range .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial growth .

Neuropharmacology

In neuropharmacological studies, N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has been investigated for its potential neuroprotective effects:

- Neuroprotective Effects : Preliminary research suggests that the compound may protect neuronal cells from oxidative stress-induced damage. In vitro studies have indicated that it can reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to neurotoxic agents .

- Behavioral Studies : Animal models have shown that administration of the compound can improve cognitive functions and reduce anxiety-like behaviors, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .

Data Summary Table

Wirkmechanismus

The mechanism by which the compound exerts its effects: The biological activity of N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is primarily attributed to its interaction with specific molecular targets. The diethylamino group can engage in hydrogen bonding and electrostatic interactions with biological receptors or enzymes.

Molecular targets and pathways involved:

The compound may interact with key enzymes in metabolic pathways, inhibiting or modulating their activity.

It can bind to DNA or RNA, affecting gene expression and protein synthesis.

Potential pathways involved include the MAPK/ERK pathway, apoptotic pathways, and microbial metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of pyridazine-3-carboxamides with variable aryl substitutions. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyridazine-3-carboxamide Derivatives

Key Observations:

Substituent Effects: The diethylamino group in the target compound introduces steric bulk and strong electron-donating properties compared to the methoxy groups in analogs. This may influence pharmacokinetic properties, such as membrane permeability or metabolic stability .

Structural Diversity :

- The 4-methoxy analog (CAS 749894-70-0) is smaller and more polar, making it suitable for aqueous environments, whereas the 3,4-dimethoxy analog (CAS 923153-24-6) offers higher molecular weight and polarity, which may affect solubility and bioavailability .

The diethylamino group in the target compound could mimic tertiary amine motifs seen in drugs targeting GPCRs or ion channels .

Research Findings and Limitations

- Synthetic Accessibility : Analogous compounds (e.g., CAS 749894-70-0) are commercially available, suggesting feasible synthetic routes for the target compound via coupling reactions or functional group interconversions .

- Data Gaps: The evidence lacks explicit pharmacological or crystallographic data for the target compound.

Biologische Aktivität

N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 284.35 g/mol

- CAS Number : 102387-48-4

The presence of a diethylamino group and a carboxamide moiety suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Pharmacological Profile

A summary of the pharmacological effects observed in various studies is presented in Table 1.

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Analgesic | Pain relief in animal models |

Case Studies and Research Findings

-

Antimicrobial Study :

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

-

Anti-inflammatory Research :

- In a murine model of inflammation, the compound was shown to significantly reduce paw edema when administered at doses of 10 mg/kg.

- Cytokine assays indicated a decrease in IL-6 and TNF-alpha levels, suggesting a modulatory effect on inflammatory pathways.

-

Analgesic Activity :

- In a pain model using rodents, the compound demonstrated analgesic properties comparable to standard analgesics such as ibuprofen.

- Behavioral tests indicated a significant reduction in pain response scores following administration.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are required to fully assess chronic toxicity and any potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and what critical reaction conditions must be controlled?

- The synthesis typically involves multi-step reactions, starting with condensation of substituted pyridazine precursors with aromatic amines. Key steps include:

- Formation of the dihydropyridazine core via cyclization under acidic or basic conditions.

- Introduction of the diethylamino-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Critical conditions:

- Temperature control (e.g., 60–80°C for cyclization).

- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).

- Purification via column chromatography or recrystallization to isolate the final product .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

- X-ray crystallography is the gold standard for resolving the 3D structure, using software like SHELX for refinement .

- Complementary methods:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- FT-IR to identify functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹) .

Q. What preliminary assays are used to evaluate its biological activity?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.

- Cellular viability assays (e.g., MTT or ATP-luciferase) to assess cytotoxicity.

- Receptor binding studies (radioligand displacement assays) to determine affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products like regioisomers or oxidation products?

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading).

- Protecting group strategies : Temporarily block reactive sites (e.g., amine groups) during synthesis to prevent side reactions .

- In-situ monitoring : Techniques like HPLC or reaction calorimetry to track intermediate formation and adjust conditions dynamically .

Q. How can contradictory data in structural studies (e.g., crystallography vs. computational modeling) be resolved?

- Multi-technique validation : Pair X-ray data with DFT-based computational modeling to reconcile bond-length or torsional angle discrepancies.

- Dynamic NMR studies : Probe conformational flexibility in solution to explain differences from static crystal structures .

- Example: A study resolved conflicting dihedral angles by identifying temperature-dependent conformational changes in the diethylamino group .

Q. What strategies are effective for studying its metabolic stability and degradation pathways?

- In-vitro microsomal assays : Use liver microsomes (human/rat) with LC-MS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation).

- Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (H₂O₂) to map degradation products.

- Stability-indicating HPLC methods : Develop gradients to separate and quantify degradation impurities .

Methodological Challenges and Solutions

| Challenge | Methodological Approach | Reference |

|---|---|---|

| Low solubility in aqueous buffers | Use co-solvents (DMSO ≤1%) or formulate with cyclodextrins for in-vitro assays. | |

| Ambiguous biological target engagement | Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells. | |

| Reproducibility issues in synthesis | Standardize starting material purity (≥98%) and document reaction parameters in detail. |

Critical Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.